BenchChemオンラインストアへようこそ!

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship Benzothiophene Scaffolds

Select this benzo[b]thiophene-2-carboxylate for its unique multi-target screening profile (ST2, GPR151, FBW7, MITF). Unlike tetrahydro analogs, its fully aromatic planar core enables π-stacking in hydrophobic pockets, while the methyl ester allows rapid esterase-mediated prodrug conversion. The unclaimed scaffold offers a structurally distinct entry point orthogonal to patented tetrahydro-benzothiophene carboxamides. Validate screening hits, explore SAR, and interrogate polypharmacology with this versatile lead-like compound.

Molecular Formula C19H17NO3S
Molecular Weight 339.41
CAS No. 441290-58-0
Cat. No. B2740855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate
CAS441290-58-0
Molecular FormulaC19H17NO3S
Molecular Weight339.41
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C19H17NO3S/c1-23-19(22)18-17(14-9-5-6-10-15(14)24-18)20-16(21)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21)
InChIKeyFLZTZXJVQYKHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate (CAS 441290-58-0): Structural and Pharmacological Baseline for Procurement Decisions


Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate is a synthetic benzo[b]thiophene-2-carboxylate derivative bearing a 3-phenylpropanamido substituent at the 3‑position of the thiophene ring. The compound possesses a fully aromatic benzothiophene core (C₁₉H₁₇NO₃S, MW 339.4 g·mol⁻¹) that distinguishes it from partially saturated tetrahydro‑benzothiophene analogs . Public screening data indicate that this scaffold has been profiled against multiple pharmacologically relevant targets, including ST2 (IL1RL1), GPR151, FBW7, and MITF, suggesting a broad interaction potential that is not uniformly shared by simpler benzothiophene carboxylates .

Why Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate Cannot Be Replaced by Other Benzo[b]thiophene-2-carboxylate Analogs


Benzo[b]thiophene-2-carboxylate derivatives are not interchangeable because minor structural modifications—such as saturation of the thiophene ring, substitution pattern on the phenylpropanamido side chain, or ester type—profoundly alter target engagement profiles, metabolic stability, and off-target liability. The fully aromatic benzothiophene core of methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate confers a planar geometry that favors π‑stacking interactions with aromatic residues in hydrophobic binding pockets, whereas tetrahydro‑benzothiophene analogs adopt a puckered conformation that can abrogate such interactions . Furthermore, the specific 3‑phenylpropanamido substituent at the 3‑position dictates a unique hydrogen‑bonding and steric fingerprint that is not replicated by other amido derivatives. These structural determinants are reflected in the compound's distinct screening hit profile across multiple target classes, as documented in public bioassay repositories .

Quantitative Differentiation of Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate from Structurally Closest Analogs


Aromatic vs. Tetrahydro Core: Differential Conformational and Target-Engagement Properties

The fully aromatic benzo[b]thiophene core of methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate imposes a planar geometry that maximizes π‑stacking with aromatic residues in hydrophobic binding sites. In contrast, the tetrahydro‑benzothiophene analog ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 329226‑56‑4) possesses a saturated cyclohexene ring that forces a non‑planar, puckered conformation, reducing the effective contact surface area for π‑interactions . Although head‑to‑head target engagement data are not publicly available, class‑level SAR studies on benzothiophene carboxylate inhibitors demonstrate that aromaticity of the thiophene ring directly correlates with binding affinity in enzymes such as branched‑chain α‑ketoacid dehydrogenase kinase and α‑amylase [1].

Medicinal Chemistry Structure-Activity Relationship Benzothiophene Scaffolds

Methyl Ester vs. Ethyl Ester: Differential Metabolic Lability and Physicochemical Properties

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate bears a methyl ester at the 2‑position, whereas several closest analogs (e.g., CAS 329226‑56‑4, CAS 892982‑35‑3) feature ethyl esters or carboxamide groups . Methyl esters are generally more susceptible to esterase‑mediated hydrolysis than ethyl esters, leading to faster conversion to the corresponding carboxylic acid in vivo [1]. Although direct comparative metabolic stability data for this specific compound are not available, class‑level pharmacokinetic studies indicate that methyl ester prodrugs exhibit 2‑ to 5‑fold higher rates of enzymatic hydrolysis compared to their ethyl ester counterparts in human plasma and liver microsomes [1].

Pharmacokinetics Ester Prodrugs Metabolic Stability

Screening Hit Profile: Multi‑Target Engagement Across ST2, GPR151, FBW7, and MITF Assays

Public bioassay records indicate that methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate has been tested and registered as a hit in four distinct high‑throughput screening campaigns: (i) small‑molecule inhibitors of ST2 (IL1RL1), (ii) cell‑based activators of GPR151, (iii) AlphaScreen activators of FBW7, and (iv) AlphaScreen inhibitors of MITF . By contrast, the tetrahydro‑benzothiophene analog CAS 329226‑56‑4 is not annotated with any of these target‑specific screening outcomes in public databases . The exact percent inhibition or IC₅₀ values are not publicly retrievable, but the registration of the compound as a hit in these assays indicates that it meets the activity threshold (typically ≥ 30‑50% inhibition or activation at the screening concentration) established by the respective screening centers .

High-Throughput Screening Target Engagement Orphan GPCR

Patent Landscape Differentiation: COX‑2 and PfENR Inhibitor Class vs. Undefined IP Space

A related benzothiophene carboxamide patent (US 2012/0016014 A1) claims compounds of formula I as COX‑2 and PfENR inhibitors [1]. The generic structure encompasses certain 3‑amido‑benzothiophene‑2‑carboxylate derivatives but does not explicitly claim methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate. By contrast, several tetrahydro‑benzothiophene carboxamides (e.g., CAS 892982‑35‑3) are explicitly claimed in related patent families, limiting their freedom‑to‑operate in commercial development [2]. The absence of explicit claiming of the fully aromatic methyl ester variant in dominating patents potentially offers greater IP flexibility for organizations pursuing proprietary development.

Intellectual Property COX‑2 Inhibition Anti‑malarial

Recommended Application Scenarios for Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate Based on Differential Evidence


Phenotypic Screening for Immunomodulatory or Neuropsychiatric Hit Discovery

Given its multi‑target hit signature across ST2 (immunomodulation), GPR151 (habenula‑associated neuropsychiatric signaling), and MITF (oncogenic transcription), this compound is ideally positioned as a starting point for phenotypic screening libraries where polypharmacology is desired . Its planar aromatic core and methyl ester functionality further support diverse binding mode hypotheses that can be interrogated via follow‑up medicinal chemistry optimization .

Medicinal Chemistry Lead Optimization Requiring a Structurally Distinct, IP‑Flexible Scaffold

For programs seeking a benzothiophene‑based lead that avoids the crowded IP space of tetrahydro‑benzothiophene carboxamides claimed in dominant patents, methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate offers a structurally distinct entry point with an unclaimed scaffold [1]. The fully aromatic core and methyl ester provide vectors for SAR exploration that are orthogonal to those in the patented tetrahydro series.

Prodrug Strategy Development Leveraging Methyl Ester Hydrolysis Kinetics

The methyl ester moiety is expected to undergo rapid esterase‑mediated hydrolysis to the carboxylic acid, based on class‑level pharmacokinetic principles [2]. This property makes the compound a candidate for prodrug strategies where fast conversion to the active carboxylate is required, such as in acute inflammatory or infectious disease models where rapid onset of action is critical.

Biochemical Assay Development and Target Deconvolution Studies

The registered hit profile across four distinct assay formats (cell‑based ST2 inhibition, GPR151 activation, AlphaScreen FBW7 activation, AlphaScreen MITF inhibition) provides a rich dataset for target deconvolution studies . Researchers can procure the compound to validate these screening hits in orthogonal assays, map structure‑activity relationships, and identify the molecular target(s) responsible for the observed polypharmacology.

Quote Request

Request a Quote for Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.